cyclopentyl 4-(4-isopropoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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Overview
Description
Cyclopentyl 4-(4-isopropoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C25H31NO4 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.22530847 g/mol and the complexity rating of the compound is 736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Quinoline Derivatives Synthesis : A fundamental aspect of research involves the synthesis of quinoline derivatives, including cyclopenta[c]quinolines and related compounds. These syntheses often employ cyclization reactions and modifications to introduce various substituents, enhancing the compound's potential applications in medicinal chemistry and material science. For example, studies have demonstrated methodologies for producing quinolinecarboxylic acids and cyclopenta[c]quinolines through novel synthetic routes, showcasing the versatility of these frameworks in chemical synthesis (Agui et al., 1975); (Gangadhararao et al., 2014).
Advanced Synthesis Techniques : Other research focuses on advanced synthesis techniques, such as oxidative dearomatization and the use of selenium-containing heterocycles. These approaches enable the creation of novel quinoline derivatives with potential for further functionalization and application in various domains (Quideau et al., 2005); (Atanassov et al., 2004).
Biological and Pharmacological Potential
Antimicrobial Activities : Some quinoline derivatives have been evaluated for their antimicrobial properties, providing a basis for the development of new antibiotics and antimicrobial agents. This research is critical in the face of rising antibiotic resistance and the need for novel therapeutics (Miyamoto et al., 1995).
Topoisomerase Inhibition : The inhibition of topoisomerase II by quinoline derivatives highlights their potential use in cancer therapy. Topoisomerase II is a crucial enzyme involved in DNA replication and cell division, and its inhibition can lead to anti-cancer effects by preventing the proliferation of cancer cells (Wentland et al., 1993).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
cyclopentyl 2-methyl-5-oxo-4-(4-propan-2-yloxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-15(2)29-19-13-11-17(12-14-19)23-22(25(28)30-18-7-4-5-8-18)16(3)26-20-9-6-10-21(27)24(20)23/h11-15,18,23,26H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRZNCIUCRJHKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OC(C)C)C(=O)OC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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